molecular formula C10H9N3O2 B1429172 4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester CAS No. 1375097-94-1

4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester

Cat. No. B1429172
M. Wt: 203.2 g/mol
InChI Key: LEYRXQSMZUXPHE-UHFFFAOYSA-N
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Description

“4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing the structure of pyrazole derivatives, including those related to 4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester. For instance, the synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, has been characterized using various spectroscopic techniques. X-ray diffraction studies complemented by density-functional-theory (DFT) calculations provided insights into their molecular structure, demonstrating the utility of these compounds in deeper chemical research (Li-qun Shen et al., 2012).

Library of Fused Pyridine-carboxylic Acids

A notable application in scientific research involves generating a library of fused pyridine-4-carboxylic acids through the Combes-type reaction of acyl pyruvates and amino heterocycles. This approach yielded various pyridine derivatives, including pyrazolo[3,4-b]pyridines, demonstrating the versatility of 4-Pyridinecarboxylic acid derivatives in synthesizing complex heterocyclic compounds. These compounds have further applications in combinatorial chemistry for developing novel materials and pharmaceuticals (D. Volochnyuk et al., 2010).

Synthesis of Carboxylic Esters

Another significant application is in the synthesis of carboxylic esters, where compounds related to 4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester are used as intermediates. The synthesis of various carboxylic esters from carboxylic acids and alcohols using specific anhydrides demonstrates the compound's role in facilitating efficient esterification reactions, highlighting its importance in organic synthesis and pharmaceutical chemistry (Isamu Shiina et al., 2002).

Inhibitors of A1 Adenosine Receptors

The synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which relate to 4-Pyridinecarboxylic acid derivatives, showcases the compound's application in the pharmaceutical field, particularly as potent and selective inhibitors of A1 adenosine receptors. These findings are crucial for developing new therapeutic agents targeting cardiovascular diseases, demonstrating the broader implications of research on 4-Pyridinecarboxylic acid derivatives (F. Manetti et al., 2005).

properties

IUPAC Name

methyl 2-pyrazol-1-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-5-11-9(7-8)13-6-2-4-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRXQSMZUXPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxylic acid, 2-(1H-pyrazol-1-yl)-, methyl ester

Synthesis routes and methods

Procedure details

A mixture of commercially available methyl 2-bromoisonicotinate (500 mg; 2.31 mmol), 1H-pyrazole (157 mg; 2.31 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (67 mg; 0.46 mmol), K2CO3 (685 mg; 4.86 mmol), and CuI (22 mg; 0.11 mmol) in anh. toluene (8 ml) was heated at reflux for 16 h. After cooling to rt, water was added, and the mixture was extracted with AcOEt. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded methyl 2-(1H-pyrazol-1-yl)isonicotinate as an off-white solid. LC-MS (conditions A): tR=0.67 min.; [M+H]+: 204.04 g/mol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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